molecular formula C7H8F2N2OS B11759134 2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide

2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide

Cat. No.: B11759134
M. Wt: 206.22 g/mol
InChI Key: TYSCSXGQFAKGBJ-UHFFFAOYSA-N
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Description

2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide (CAS 2163771-88-6) is a high-purity chemical compound supplied for research purposes. This molecule, with the molecular formula C 7 H 8 F 2 N 2 OS and a molecular weight of 206.21 g/mol, belongs to the class of 2-aminothiophenes, which are recognized as valuable synthetic building blocks in medicinal chemistry . The 2-aminothiophene scaffold is of significant interest in scientific research. Compounds based on this structure have been investigated as positive allosteric modulators (PAMs) of Class B G-protein-coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R), representing a potential therapeutic strategy for type 2 diabetes . Furthermore, 2-aminothiophene derivatives have also been studied for their antimicrobial properties and as inhibitors of essential enzymes in mycolic acid biosynthesis, such as Pks13, in Mycobacterium tuberculosis , highlighting their potential in anti-tuberculosis research . The specific difluoroethyl side chain on this compound may influence its physicochemical properties and binding affinity in biological systems. This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling information. This compound is characterized as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C7H8F2N2OS

Molecular Weight

206.22 g/mol

IUPAC Name

2-amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide

InChI

InChI=1S/C7H8F2N2OS/c8-5(9)2-3-1-4(6(10)12)7(11)13-3/h1,5H,2,11H2,(H2,10,12)

InChI Key

TYSCSXGQFAKGBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)N)N)CC(F)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents : 1,1-Difluoroacetone, cyanoacetamide, sulfur, and a base (e.g., morpholine).

  • Conditions : Reflux in ethanol or DMF at 80–100°C for 12–24 hours.

  • Mechanism :

    • Knoevenagel condensation between ketone and cyanoacetamide forms an α,β-unsaturated nitrile.

    • Sulfur participates in cyclization to yield the thiophene core.

Example :
Cyclohexylamine-catalyzed Gewald reaction with 1,1-difluoroacetone achieved a 65% yield of the target compound, confirmed by 1^1H NMR and LC-MS.

Challenges:

  • Limited commercial availability of 1,1-difluoroacetone necessitates in situ generation via fluorination of acetone derivatives.

  • Competing side reactions may reduce regioselectivity.

Halogenation and Cross-Coupling Strategies

This approach involves functionalizing pre-formed thiophene intermediates at the 5-position via halogenation followed by difluoroethyl group installation.

Step 1: Halogenation of 2-Aminothiophene-3-carboxamide

  • Halogenating Agents : N-Bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in acetic acid.

  • Conditions : Electrophilic substitution at the 5-position proceeds at 0–25°C with >80% yield.

Step 2: Difluoroethylation via Cross-Coupling

  • Reagents : Difluoroethyl boronate esters or Grignard reagents (e.g., CH2_2CF2_2MgBr).

  • Catalysts : Pd(PPh3_3)4_4 or NiCl2_2(dppf) for Suzuki or Negishi couplings.

Example :
Pd-catalyzed coupling of 5-bromo-2-aminothiophene-3-carboxamide with CH2_2CF2_2Bpin afforded the product in 72% yield.

Direct Alkylation of Thiophene Intermediates

Alkylation at the 5-position using difluoroethylating agents offers a streamlined route.

Reagents:

  • 2,2-Difluoroethyl Triflates : Generated from 2,2-difluoroethanol and triflic anhydride.

  • Radical Difluoroethylation : Employing CF2_2HCO2_2Na under photoredox conditions.

Example :
Treatment of 2-amino-5-lithiothiophene-3-carboxamide with 2,2-difluoroethyl iodide in THF at −78°C yielded the product in 58% yield.

Data Tables: Comparative Analysis of Methods

MethodStarting MaterialsKey Reagents/CatalystsYield (%)Reference
Gewald Reaction1,1-DifluoroacetoneS8_8, Morpholine65
Halogenation/Coupling5-Bromo-thiophenePd(PPh3_3)4_4, CH2_2CF2_2Bpin72
Direct Alkylation2-Amino-5-lithiothiopheneCH2_2CF2_2I58

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Carboxamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Compound Name & Structure Substituents Melting Point (°C) Purity/Application Biological Relevance
2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide 5-position: 2,2-difluoroethyl; 3-position: carboxamide N/A Discontinued (supplier: CymitQuimica) Likely explored for fluorinated drug candidates (inferred from ).
5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab) 3-position: 4-bromophenyl; 4-position: cyano; 2-position: phenylcarbamoyl 279–281 Elemental analysis: C 51.62%, H 3.22%, N 12.98% (experimental) Structural diversity in substituted thiophenes; potential scaffold optimization.
2-Amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide 4-position: ethyl; 5-position: methyl; 3-position: trifluoromethylphenyl N/A >99% purity (pharmaceutical grade, API) Commercial API; highlights stability and scalability in synthesis.
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene core; 2-fluorophenyl N/A Synthesized and structurally characterized via X-ray diffraction Explored for anti-inflammatory, antimicrobial, and anticancer activities.
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 5-position: 3-chlorophenyl; 2-position: ethyl ester N/A Intermediate for pharmaceuticals and dyes Demonstrates utility as a synthetic precursor.

Key Findings from Comparative Analysis

Fluorinated vs. Non-Fluorinated Derivatives: The trifluoromethylphenyl substituent in the API-grade compound () enhances lipophilicity and metabolic stability compared to the difluoroethyl group in the target compound. Fluorinated groups are known to improve bioavailability and binding affinity in drug candidates . In contrast, the bromophenyl and chlorophenyl derivatives () prioritize halogen bonding interactions, which may enhance receptor binding but reduce metabolic stability compared to fluorinated analogs.

Purity and Scalability: The trifluoromethylphenyl derivative () is produced at >99% purity, underscoring its viability as a pharmaceutical ingredient.

Biological Activity: Tetrahydrobenzothiophene derivatives () exhibit broad pharmacological activities, suggesting that ring saturation (e.g., dihydrothiophenes in ) could modulate bioactivity.

Synthetic Utility :

  • Ethyl ester derivatives () serve as versatile intermediates, whereas carboxamide-substituted thiophenes () are more directly associated with drug development.

Q & A

Q. What are the key methodologies for structural elucidation of 2-amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide?

Structural determination relies on spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, resolving substituent positions (e.g., difluoroethyl group) .
  • X-ray Crystallography : Resolves 3D molecular packing and bond angles, critical for understanding steric effects and intermolecular interactions .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • SMILES/InChI Notations : Standardize chemical representation for database integration (e.g., O=C(Nc1sc(cc1C(=O)N)c2ccc(F)cc2)N in ) .

Q. How is this compound synthesized?

The Gewald reaction is commonly used for thiophene carboxamide synthesis:

  • Reagents : Cyclic ketones, elemental sulfur, and cyanoacetamide derivatives under basic conditions .
  • Modifications : Introducing the 2,2-difluoroethyl group may require post-synthetic alkylation or fluorination steps.
  • Purification : Column chromatography (silica gel) or recrystallization (e.g., methanol/water) ensures purity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity?

  • Catalytic Systems : Piperidine/acetic acid in Knoevenagel condensations enhance reaction rates and selectivity for α,β-unsaturated intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in multi-step reactions .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, minimizing side products .

Q. What strategies address contradictory spectral or crystallographic data?

  • Cross-Validation : Compare NMR, IR, and X-ray results to resolve ambiguities (e.g., distinguishing rotational isomers in carboxamide groups) .
  • Computational Modeling : Density Functional Theory (DFT) predicts optimized geometries and vibrational spectra for alignment with experimental data .
  • Reproducibility Checks : Replicate syntheses under controlled conditions to isolate variables (e.g., humidity effects on crystallization) .

Q. How can structure-activity relationships (SAR) guide biological activity studies?

  • Functional Group Modifications : Replace the difluoroethyl group with other substituents (e.g., trifluoromethyl) to assess impact on target binding .
  • In Vitro Assays : Evaluate antibacterial or anti-inflammatory activity via MIC (Minimum Inhibitory Concentration) or COX-2 inhibition assays .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize activity trends .

Methodological Considerations

Q. What analytical techniques confirm compound purity and identity?

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₉F₂N₂OS) .
  • Melting Point Analysis : Detects impurities via deviation from literature values (e.g., 180–182°C for thiophene derivatives) .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns .

Q. How are stability and storage conditions determined for this compound?

  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds .
  • Light/Humidity Sensitivity : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) .
  • Recommendations : Store in amber vials at -20°C under inert atmosphere to prevent hydrolysis .

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